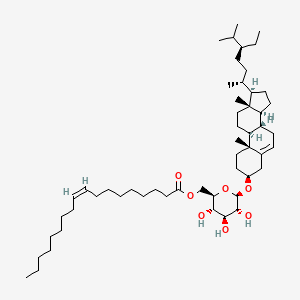![molecular formula C20H21NO3 B1238677 8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B1238677.png)
8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of 7-hydroxy-4-phenyl-1-benzopyran-2-one with formaldehyde and diethylamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylaminomethyl group can be substituted with other amines or alkyl groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of 7-keto-4-phenyl-1-benzopyran-2-one.
Reduction: Formation of 7-hydroxy-4-phenyl-1-benzopyran-2-ol.
Substitution: Formation of various substituted benzopyran derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to modulate biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. .
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit key enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase. Additionally, it can chelate metal ions, disrupting cellular metal homeostasis and leading to oxidative stress and cell death. The compound also modulates signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-phenyl-1-benzopyran-2-one: Lacks the diethylaminomethyl group, resulting in different biological activities.
8-Hydroxyquinoline: Shares a similar core structure but has different substituents, leading to distinct chemical and biological properties
Uniqueness
8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one is unique due to the presence of the diethylaminomethyl group, which enhances its solubility and bioavailability. This structural feature also contributes to its ability to interact with a wide range of biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C20H21NO3/c1-3-21(4-2)13-17-18(22)11-10-15-16(12-19(23)24-20(15)17)14-8-6-5-7-9-14/h5-12,22H,3-4,13H2,1-2H3 |
InChI Key |
FFIWPKDKGYYXEH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




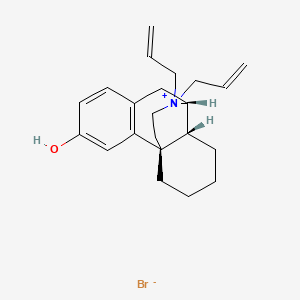

![2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B1238603.png)
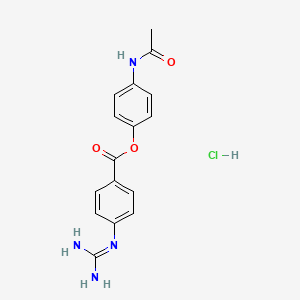

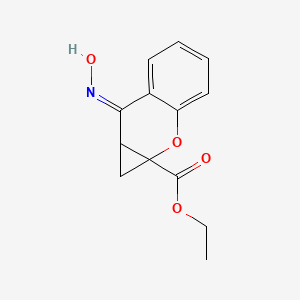
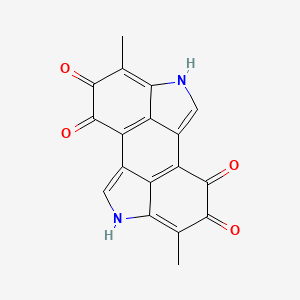
![(2S)-3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238612.png)
![(R)-[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1238614.png)

